molecular formula C11H8BrNO2 B6236957 methyl 5-bromoisoquinoline-3-carboxylate CAS No. 1300033-87-7

methyl 5-bromoisoquinoline-3-carboxylate

Cat. No.: B6236957
CAS No.: 1300033-87-7
M. Wt: 266.1
InChI Key:
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Description

Methyl 5-bromoisoquinoline-3-carboxylate: is a chemical compound with the molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the esterification of the resulting bromoisoquinoline with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted isoquinoline derivatives.

    Oxidation Reactions: Products include quinoline carboxylates.

    Reduction Reactions: Products include isoquinoline alcohols

Scientific Research Applications

Methyl 5-bromoisoquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

  • Methyl 5-chloroisoquinoline-3-carboxylate
  • Methyl 5-fluoroisoquinoline-3-carboxylate
  • Methyl 5-iodoisoquinoline-3-carboxylate

Comparison: Methyl 5-bromoisoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications .

Properties

CAS No.

1300033-87-7

Molecular Formula

C11H8BrNO2

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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